(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate
Description
The compound "(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate" is a benzofuran derivative characterized by a Z-configured exocyclic double bond between the benzofuran core and a furan-2-ylmethylene substituent. The molecule features a 3-oxo-2,3-dihydrobenzofuran scaffold esterified with a cyclohexanecarboxylate group at the 6-position.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c21-19-16-9-8-15(24-20(22)13-5-2-1-3-6-13)12-17(16)25-18(19)11-14-7-4-10-23-14/h4,7-13H,1-3,5-6H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKDMGWDRTPCE-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biology and Medicine: Research has explored the biological activities of derivatives of this compound, including anti-tumor, antibacterial, and anti-inflammatory properties . These activities make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, the compound’s derivatives are investigated for their potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Research Implications
While specific bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Drug Design : The furan-2-yl substituent may offer metabolic advantages over methoxy groups, which are prone to demethylation.
- SAR Studies : Subtle changes in substituents significantly alter physicochemical profiles, guiding optimization for solubility, permeability, and target engagement.
Biological Activity
The compound (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule notable for its unique structural features, which include a furan ring, a benzofuran moiety, and an ester functional group. This combination of elements suggests potential biological activity, which has been the subject of various studies.
Molecular Formula and Weight
- Molecular Formula: C_{20}H_{19}O_{5}
- Molecular Weight: Approximately 351.36 g/mol
Structural Features
The compound's structure can be broken down as follows:
- Furan Ring: Contributes to its reactivity and interaction with biological systems.
- Benzofuran Moiety: Known for various pharmacological activities.
- Cyclohexanecarboxylate Group: May influence solubility and bioavailability.
Antioxidant Activity
Research has indicated that compounds with furan and benzofuran structures often exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Preliminary investigations into the biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives suggest potential antimicrobial effects. Compounds with similar structural characteristics have demonstrated efficacy against a range of bacterial strains, indicating that this compound may also possess similar properties.
Anti-inflammatory Effects
Compounds containing benzofuran frameworks have been reported to exhibit anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). The presence of the furan group may enhance this activity, making it a candidate for further investigation in inflammatory disease models .
Anticancer Activity
There is emerging evidence suggesting that derivatives of benzofuran can induce apoptosis in cancer cells. Studies have highlighted that certain structural modifications can enhance their potency against various cancer cell lines. For instance, compounds analogous to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several benzofuran derivatives, including those structurally related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran. The results indicated a strong correlation between the presence of the furan ring and increased radical scavenging activity. The compound was found to reduce oxidative stress markers in cell cultures significantly.
Case Study 2: Antimicrobial Testing
In vitro assays were conducted to assess the antimicrobial efficacy of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[[(Z)-2-(furan-2-ylmethylidene)-3-oxo-benzofuran]]oxymethyl]benzoate | Similar furan-benzofuran structure | Antioxidant and antimicrobial |
| 5-Ethoxybenzofuran Derivative | Similar benzofuran core | Moderate anticancer effects |
| Benzofuran Derivative with Nitrogen | Incorporates nitrogen into the benzofuran ring | Enhanced anti-inflammatory properties |
This table illustrates how variations in substituents affect the biological activities of compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
